![molecular formula C20H22IN3O3 B5151156 N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, commonly known as IMP-288, is a novel small molecule compound that has shown promising results in scientific research applications. It is a potent inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.
作用机制
The mechanism of action of IMP-288 involves the inhibition of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. LpxC catalyzes the first committed step in the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide by cleaving the β-ketoacyl-acyl carrier protein (ACP) intermediate. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death.
Biochemical and Physiological Effects:
IMP-288 has been shown to have a potent inhibitory effect on LpxC, leading to the disruption of the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. This disruption leads to bacterial death, making IMP-288 a promising candidate for the treatment of bacterial infections. However, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
实验室实验的优点和局限性
The advantages of IMP-288 for lab experiments include its broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains. Its potent inhibitory effect on LpxC makes it a promising candidate for the treatment of bacterial infections. However, the limitations of IMP-288 for lab experiments include its complex synthesis method, which requires expertise in organic chemistry and purification techniques. Additionally, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
未来方向
There are several future directions for the research and development of IMP-288. One direction is to investigate the biochemical and physiological effects of IMP-288 on human cells to determine its safety and efficacy as a potential therapeutic agent. Another direction is to optimize the synthesis method of IMP-288 to improve its yield and purity. Additionally, further research is needed to investigate the potential of IMP-288 as a combination therapy with other antibiotics to overcome bacterial resistance. Furthermore, the potential of IMP-288 as a topical agent for the treatment of skin infections should be explored. Finally, the development of IMP-288 analogs with improved pharmacokinetic properties and efficacy against Gram-negative bacteria should be pursued.
合成方法
The synthesis of IMP-288 involves a series of reactions, including the coupling of 3-iodo-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with pentanoyl chloride to form the intermediate product. The intermediate product is then coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, IMP-288. The synthesis of IMP-288 is a complex process that requires expertise in organic chemistry and purification techniques.
科学研究应用
IMP-288 has shown promising results in scientific research applications as a potent inhibitor of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is a major component of the outer membrane of Gram-negative bacteria and plays a critical role in bacterial pathogenesis. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death. IMP-288 has shown efficacy against a broad range of Gram-negative bacteria, including multidrug-resistant strains.
属性
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O3/c1-3-4-5-18(25)22-16-10-8-14(9-11-16)19(26)23-24-20(27)15-7-6-13(2)17(21)12-15/h6-12H,3-5H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBZJLKFAEPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
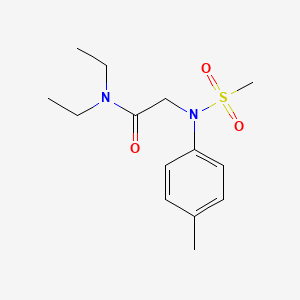
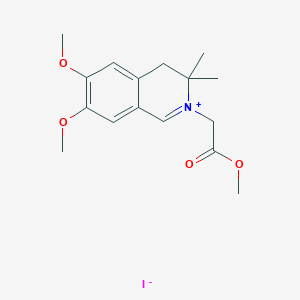
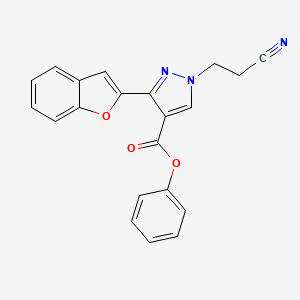

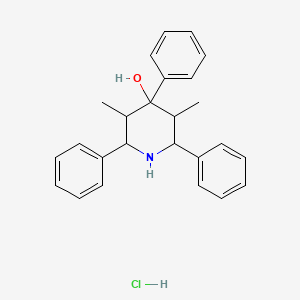
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)
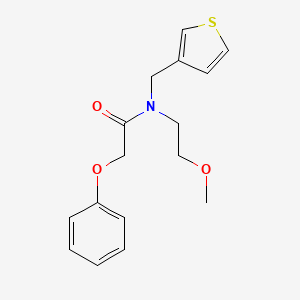
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)